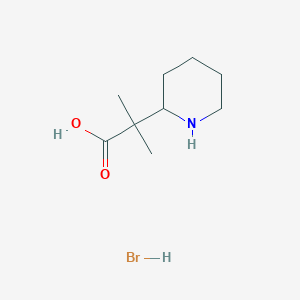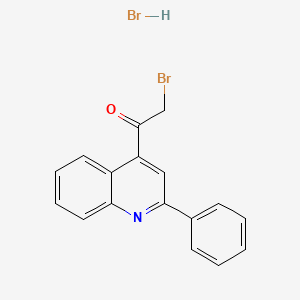
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C17H12BrNO. It is a crystalline solid with a molecular weight of 397.4 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an ethanone group, and a phenylquinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-phenylquinolin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction mixture is then purified to obtain the hydrobromide salt of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and the phenylquinoline moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects . The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: This compound has a morpholine group instead of a phenylquinoline moiety.
2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one hydrobromide: This compound has a bromopyridine group instead of a phenylquinoline moiety.
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide: This compound has a pyrazole group instead of a phenylquinoline moiety.
The uniqueness of this compound lies in its phenylquinoline structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13Br2NO |
|---|---|
Molecular Weight |
407.1 g/mol |
IUPAC Name |
2-bromo-1-(2-phenylquinolin-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C17H12BrNO.BrH/c18-11-17(20)14-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15;/h1-10H,11H2;1H |
InChI Key |
VPOAOJNCYSQZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



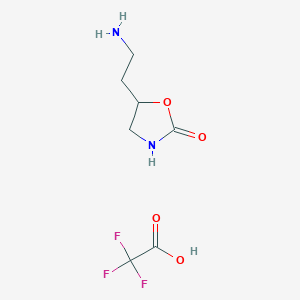
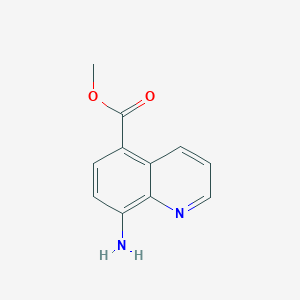
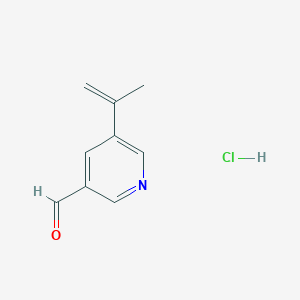
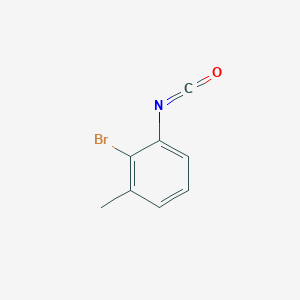
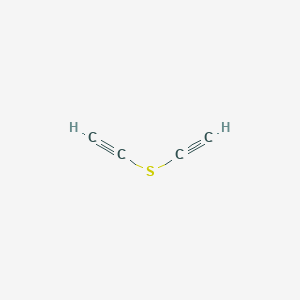
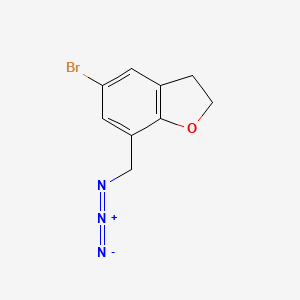
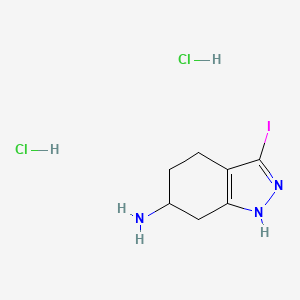
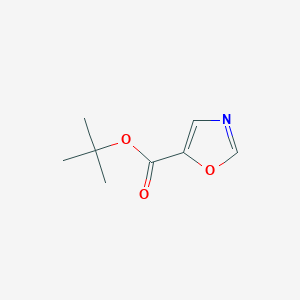

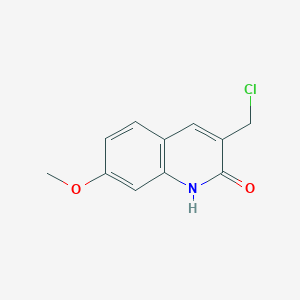
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
